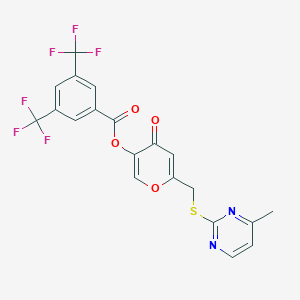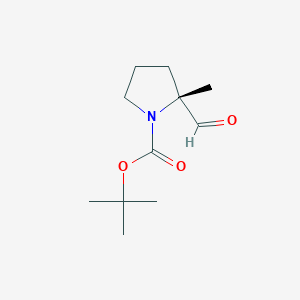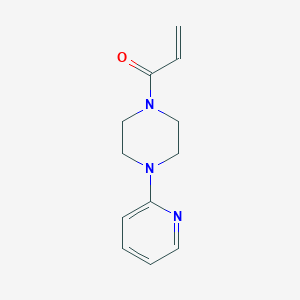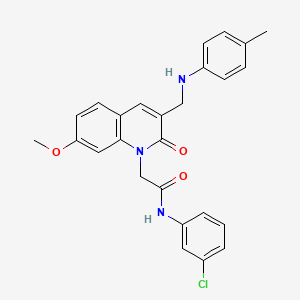
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C20H12F6N2O4S and its molecular weight is 490.38. The purity is usually 95%.
BenchChem offers high-quality 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research into related chemical compounds, particularly those involving pyrimidine, pyran, and substituted benzoate structures, has led to significant advancements in synthetic methodologies and the exploration of their potential applications. For instance, the synthesis of pyridopyrazolopyrimidine derivatives showcases the versatility of related compounds in generating diverse heterocyclic structures, which are crucial in medicinal chemistry and materials science (Rateb, 2014). Similarly, the synthesis of various 2-methyl-4-oxo-4H-1-benzopyrans and their analogs further demonstrates the structural diversity and potential reactivity of such compounds, highlighting their relevance in developing novel chemical entities (Ibrahim, El-Shaaer, & Hassan, 2002).
Catalytic and Biological Activities
The exploration of novel compounds for catalytic and biological applications is a critical area of research. Diiron(III) complexes of tridentate ligands, for example, serve as functional models for methane monooxygenases, indicating potential applications in catalysis and enzyme mimicking (Sankaralingam & Palaniandavar, 2014). Furthermore, the synthesis and antimicrobial activities of new imide and Schiff's base derivatives from related compounds underline the potential of such chemicals in developing new antimicrobial agents, reflecting their significance in pharmaceutical research (Sabry, Flefel, Al-Omar, & Amr, 2013).
Material Science and Drug Delivery
Compounds with complex structures, including those related to the query compound, have applications in material science and drug delivery. The synthesis of lipophilic pyrenyl derivatives encapsulated in water-soluble metalla-cages, for example, demonstrates an innovative approach to drug delivery systems, potentially increasing the solubility and bioavailability of hydrophobic drugs (Mattsson et al., 2010).
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N2O4S/c1-10-2-3-27-18(28-10)33-9-14-7-15(29)16(8-31-14)32-17(30)11-4-12(19(21,22)23)6-13(5-11)20(24,25)26/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNIHGKWVRUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2759485.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-phenylcyclobutyl)amino]acetamide](/img/structure/B2759486.png)
![1-(4-Chlorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2759488.png)




![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2759499.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2759502.png)
